Compound Description: CPI-1205, chemically named (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, is a highly potent and selective inhibitor of histone methyltransferase EZH2. It demonstrates robust antitumor effects in a Karpas-422 xenograft model and is currently in Phase I clinical trials. []
Relevance: CPI-1205 shares a core piperidin-4-yl moiety with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide". This structural similarity suggests a potential for shared biological activity, particularly considering the role of the piperidine ring in interacting with various biological targets.
SB-235753
Compound Description: (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) is a compound intended for use as a radioligand for the non-invasive assessment of Dopamine D4 receptors with positron emission tomography (PET). Biodistribution studies in rats revealed a uniform distribution of the tracer within the brain, but extensive metabolism rendered it unsuitable for dopamine D4 receptor studies. []
Relevance: SB-235753, despite its different target, is structurally related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide" through the shared piperidin-4-yl structural motif. While their primary functions differ, this shared structure might lead to overlapping interactions with specific molecular targets.
Compound Description: This compound is a quinazoline derivative highlighted in a patent related to its preparation and potential pharmaceutical applications. []
Relevance: While this compound differs significantly from "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide" in its core structure, it shares the piperidin-4-yl motif connected through an oxygen linker. This suggests potential similarities in their interactions with specific biological targets.
Compound Description: This imidazole derivative was synthesized through an efficient eight-step process. Its biological activity and potential applications are not explicitly mentioned. []
Relevance: This compound, despite its distinct core imidazole structure, is considered structurally related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide" due to the presence of the piperidin-4-yl group linked to the central heterocyclic scaffold. This shared structural motif could indicate some overlap in their interactions with certain biological targets.
Compound Description: This compound is a potent and selective antagonist for the 5-HT6 receptor. Despite its potential in animal models of cognition, its development was hindered due to its lack of brain penetration and P-glycoprotein liability. []
Relevance: This compound shares the sulfonamide moiety and piperidin-4-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating a common chemical class and potential for similar biological interactions, particularly with targets associated with serotonin signaling.
Compound Description: This pyrazole derivative is a peripherally restricted cannabinoid-1 receptor antagonist that demonstrated significant weight-loss efficacy in diet-induced obese mice. It exhibited a clean off-target profile and is currently under development for treating obesity and related metabolic syndromes. []
Relevance: This compound shares the piperidin-1-yl and sulfonamide moieties with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating structural similarities that might lead to comparable interactions with certain biological targets.
Compound Description: This thiazolopyridine derivative is a potent and liver-selective glucokinase activator. It displayed significant glucose-lowering effects in normal mice during an oral glucose tolerance test. []
Relevance: This compound shares the sulfonamide moiety with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," suggesting a similar chemical class and potential for shared pharmacological properties, especially concerning glucose regulation.
BOS-93
Compound Description: BOS-93, chemically named 3-(3-bromo-5-methoxy-4-(3-(piperidin-1-yl)propoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide, is a novel bromophenol derivative. It exhibited the ability to induce apoptosis and autophagy in human A549 lung cancer cells and inhibited tumor growth in xenograft models. BOS-93 achieved these effects by deactivating the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway and activating the mitogen-activated protein kinase signaling pathway. []
Relevance: BOS-93 shares the sulfonamide moiety and piperidin-1-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating a potential for similar interactions with specific protein targets, particularly those related to cell survival and proliferation.
Compound Description: This compound, named hesperadin, is a known inhibitor of aurora kinase B. []
Relevance: Hesperadin shares the sulfonamide moiety and piperidin-1-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating structural features that might contribute to similar interactions with protein targets, especially kinases involved in cell cycle regulation.
Compound Description: This benzenesulfonamide derivative was synthesized as a potential CCR5 antagonist for HIV-1 infection prevention. []
Relevance: This compound shares the sulfonamide moiety and piperidin-4-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide". The presence of these common structural features indicates that they might interact with similar biological targets, especially considering the role of CCR5 in HIV infection.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.